molecular formula C19H20N2O3S2 B2655945 1-(4-ethoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide CAS No. 630065-40-6

1-(4-ethoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

Cat. No. B2655945
CAS RN: 630065-40-6
M. Wt: 388.5
InChI Key: TUBWQPMBYMSHSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is a useful research compound. Its molecular formula is C19H20N2O3S2 and its molecular weight is 388.5. The purity is usually 95%.
BenchChem offers high-quality 1-(4-ethoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-ethoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Imidazole derivatives have been explored for their corrosion inhibition efficacy on mild steel in acidic solutions. The synthesis of new imidazole derivatives through methods such as microwave irradiation has shown significant potential, with derivatives exhibiting up to 96% corrosion inhibition efficiency. These compounds strongly adsorb onto surfaces following the Langmuir model and are characterized using techniques like SEM, XPS, and XRD alongside DFT calculations to understand their inhibition mechanisms (Prashanth et al., 2021).

Synthesis and Transformation

Research on the synthesis and transformation of 1H-imidazole 3-oxides derived from amino acid esters has yielded new optically active compounds. These transformations have led to the creation of novel compounds with potential biological applications, showcasing the versatility of imidazole derivatives in synthetic organic chemistry (Jasiński et al., 2008).

Functionalized Imidazoles

The synthesis of functionalized 1H-pyrimidine-2-ones/thiones, pyridazine, and imidazole derivatives has been reported, with moderate yields and potential for various applications. These syntheses involve complex reactions and have been analyzed using PM3 calculations to understand their structures and reaction mechanisms (Sarıpınar et al., 2006).

Photophysical and Magnetic Properties

Imidazole derivatives have also been used in the synthesis of multifunctional mononuclear complexes, exhibiting slow magnetic relaxation and photochromic behavior. These compounds demonstrate the potential for applications in materials science, particularly in the development of functional materials with magnetic and photophysical properties (Cao et al., 2015).

Antibacterial Activity

Some novel thieno[2,3-c]pyridazines, synthesized using imidazole derivatives as starting materials, have been evaluated for their antibacterial activities. These studies highlight the potential of imidazole-based compounds in the development of new antibacterial agents (Al-Kamali et al., 2014).

properties

IUPAC Name

3-(4-ethoxyphenyl)-5,5-dioxo-1-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c1-2-24-16-10-8-15(9-11-16)21-18-13-26(22,23)12-17(18)20(19(21)25)14-6-4-3-5-7-14/h3-11,17-18H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBWQPMBYMSHSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=S)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-ethoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

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